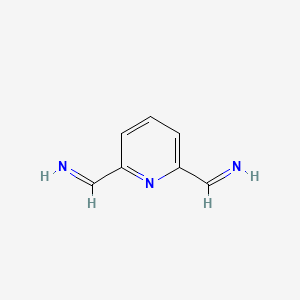
(Pyridine-2,6-diyl)dimethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Pyridine-2,6-diyl)dimethanimine is an organic compound that features a pyridine ring substituted with two methanimine groups at the 2 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing (Pyridine-2,6-diyl)dimethanimine involves the oxidation of 2,6-dimethylpyridine using potassium permanganate to produce 2,6-pyridinedicarboxylic acid. This intermediate is then reduced using a sodium borohydride/iodine system to yield 2,6-pyridinedimethanol . The final step involves the conversion of 2,6-pyridinedimethanol to this compound through a series of reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale oxidation and reduction processes, similar to the synthetic routes mentioned above. These methods are optimized for higher yields and efficiency, ensuring the compound can be produced in sufficient quantities for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(Pyridine-2,6-diyl)dimethanimine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different products depending on the reagents and conditions used.
Substitution: The methanimine groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine derivatives, while reduction reactions can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Pyridine-2,6-diyl)dimethanimine is used as a building block for synthesizing more complex molecules.
Biology
In biology, the compound is studied for its potential as a ligand in coordination chemistry. It can form stable complexes with metal ions, which are of interest for their biological activities and potential therapeutic applications .
Medicine
Research in medicine explores the use of this compound and its derivatives as potential drugs or drug candidates. Their ability to interact with biological targets makes them promising for developing new treatments .
Industry
In industry, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial processes .
Mécanisme D'action
The mechanism of action of (Pyridine-2,6-diyl)dimethanimine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the particular application and the nature of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Pyridinedimethanol: This compound is structurally similar but lacks the methanimine groups.
2,6-Diacetylpyridine: Another similar compound with acetyl groups instead of methanimine groups.
Uniqueness
(Pyridine-2,6-diyl)dimethanimine is unique due to its specific substitution pattern and the presence of methanimine groups. These features confer distinct chemical properties and reactivity, making it valuable for various applications that other similar compounds may not be suitable for .
Propriétés
Numéro CAS |
366457-07-0 |
|---|---|
Formule moléculaire |
C7H7N3 |
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
(6-methanimidoylpyridin-2-yl)methanimine |
InChI |
InChI=1S/C7H7N3/c8-4-6-2-1-3-7(5-9)10-6/h1-5,8-9H |
Clé InChI |
SPPJCXLJXKYCJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)C=N)C=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



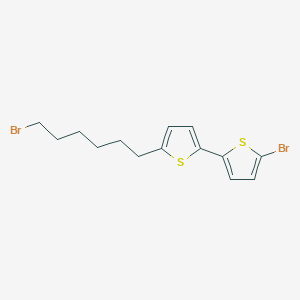
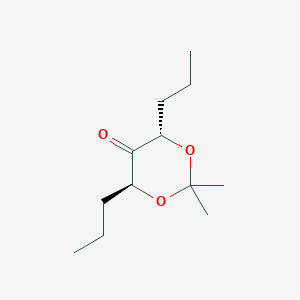
![1,1'-[Buta-1,3-diene-1,4-diylbis(selanylmethylene)]dibenzene](/img/structure/B14235351.png)
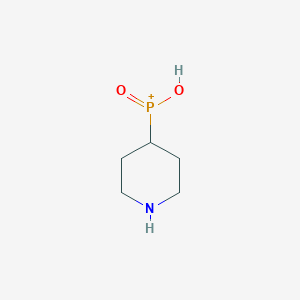
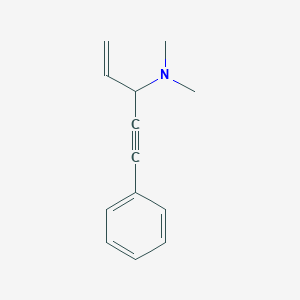
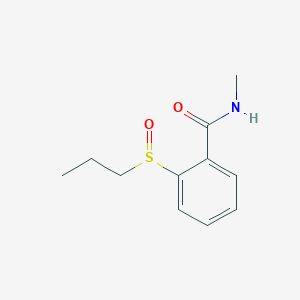
![1-[(Dodecylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14235396.png)
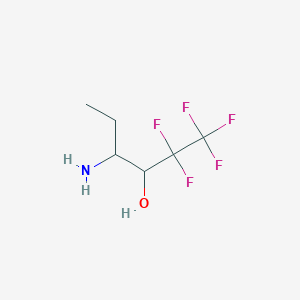



![N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14235412.png)

